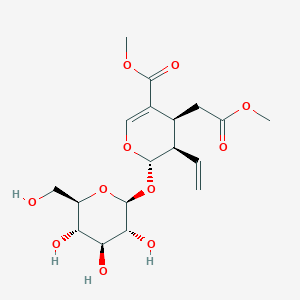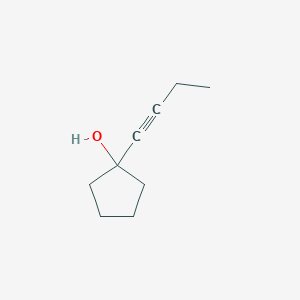
PP-55
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a uridine moiety linked to a decanoylamino-phenylpropyloxycarbonyl group through a sulfonyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of Uridine: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups.
Coupling Reaction: The protected uridine is coupled with 2-decanoylamino-3-phenylpropyloxycarbonyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The coupled product is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the uridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-O-(((2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine
- 5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)cytidine
Uniqueness
5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfonyl linkage and the presence of the decanoylamino-phenylpropyloxycarbonyl group differentiate it from other similar compounds, potentially leading to unique interactions and effects.
Propriétés
Numéro CAS |
149970-64-9 |
|---|---|
Formule moléculaire |
C29H42N4O11S |
Poids moléculaire |
654.7 g/mol |
Nom IUPAC |
[2-(decanoylamino)-3-phenylpropyl] N-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonyl]carbamate |
InChI |
InChI=1S/C29H42N4O11S/c1-2-3-4-5-6-7-11-14-23(34)30-21(17-20-12-9-8-10-13-20)18-42-29(39)32-45(40,41)43-19-22-25(36)26(37)27(44-22)33-16-15-24(35)31-28(33)38/h8-10,12-13,15-16,21-22,25-27,36-37H,2-7,11,14,17-19H2,1H3,(H,30,34)(H,32,39)(H,31,35,38)/t21?,22-,25-,26-,27-/m1/s1 |
Clé InChI |
UADKHKLHAYUHAB-UHFDHVSFSA-N |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
SMILES isomérique |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
SMILES canonique |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
| 165307-53-9 | |
Synonymes |
5'-O-(((2-decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine PP55 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)

